molecular formula C5H9ClN2O2 B2793426 cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride CAS No. 2375248-75-0

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride

Cat. No.: B2793426
CAS No.: 2375248-75-0
M. Wt: 164.59
InChI Key: FGDGMCOFWFWQNY-HJXLNUONSA-N
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Description

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazole ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.

Scientific Research Applications

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride can be compared with other similar compounds, such as:

    (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride: This compound has a similar ring structure but differs in the heteroatoms present in the ring.

    (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride:

The uniqueness of this compound lies in its specific ring structure and the presence of the oxazole moiety, which imparts distinct chemical and biological properties.

Biological Activity

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a hexahydropyrrolo-oxazole ring system and has been investigated for its interactions with various neurotransmitter systems, particularly in the context of anxiety and depression treatment.

Chemical Structure

The compound's structure can be represented as follows:

C7H10ClN2O2\text{C}_{7}\text{H}_{10}\text{ClN}_{2}\text{O}_{2}

Preliminary studies indicate that this compound may act as a modulator of histamine H3 receptors and serotonin transporters. These interactions suggest its potential utility in treating conditions like anxiety and depression by influencing neurotransmitter systems .

Pharmacological Effects

  • Anxiolytic Activity : The compound has shown promise as an anxiolytic agent in various preclinical models. Its ability to modulate serotonin levels may contribute to reduced anxiety behaviors observed in animal studies .
  • Antidepressant Potential : In addition to anxiolytic effects, it has been evaluated for antidepressant activity. Research indicates that it may enhance serotonergic signaling, which is crucial for mood regulation .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Various synthetic routes have been documented:

MethodDescription
Cyclization of amines with epoxidesCommon method involving specific temperatures and solvents to achieve high yield and purity .
Use of chiral auxiliariesSynthesis utilizing chiral auxiliaries to produce enantiomerically pure compounds .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other compounds in the same class. Below is a summary table highlighting some related compounds:

Compound NameStructural CharacteristicsUnique Features
Hexahydro-pyrrolo[2,1-a]isoquinolineFused isoquinoline structureStrong receptor modulation properties
Hexahydro-pyrrolo[3,4-c]pyrroleBicyclic structure with different nitrogen placementExhibits varied biological activities
Thiazolo[3,4-c]oxazolonesContains thiazole instead of pyrroleDistinct reactivity patterns due to sulfur presence

The distinct combination of oxazole and pyrrole rings in this compound may provide unique pharmacological profiles compared to these similar compounds .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Anxiety Models : In one study using Swiss albino mice subjected to immobilization stress tests, administration of this compound resulted in significant attenuation of stress-induced behavioral alterations .
  • Clinical Evaluations : Ongoing clinical evaluations are assessing the anxiolytic and antidepressant potential of this compound based on its pharmacodynamic properties observed in animal models .

Properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c8-5-7-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2,(H,7,8);1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDGMCOFWFWQNY-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)OC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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